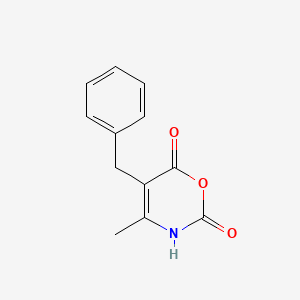
5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione can be achieved through various methods. One common approach involves the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to oxazine derivatives.
Another method involves the visible light-promoted catalyst-free C–H activation and cyclization of tertiary amines. This green synthesis approach uses white light-emitting diode (LED) irradiation in dimethyl sulfoxide (DMSO) solvent at room temperature . This method is advantageous as it is catalyst-free and uses aerial oxygen as the oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced oxazine compounds.
科学的研究の応用
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure and reactivity.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione involves its interaction with molecular targets through its heterocyclic structure. The oxygen and nitrogen atoms in the oxazine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,3-Oxazine: A simpler oxazine derivative with similar reactivity.
Isoxazolidin-5-ones: Compounds with a five-membered ring structure containing oxygen and nitrogen.
Spiro-1,3-oxazines: Compounds with a spirocyclic structure that includes the oxazine ring.
Uniqueness
5-Benzyl-4-methyl-3H-1,3-oxazine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
5-benzyl-4-methyl-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C12H11NO3/c1-8-10(11(14)16-12(15)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15) |
InChIキー |
TXWDAZCFGNJUHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC(=O)N1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


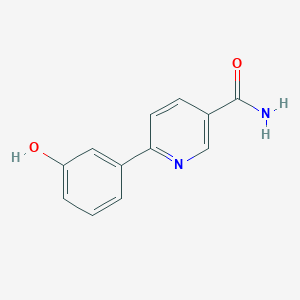
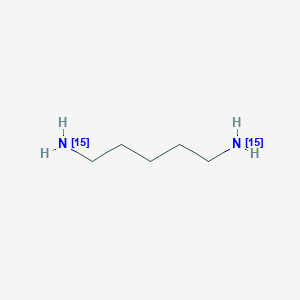
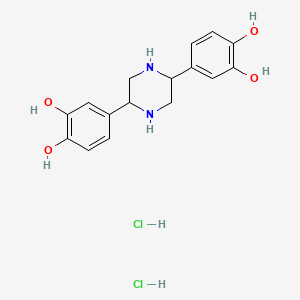
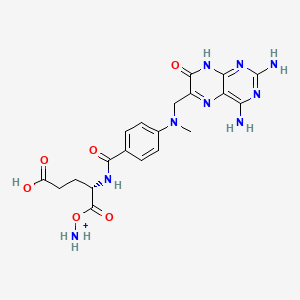
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
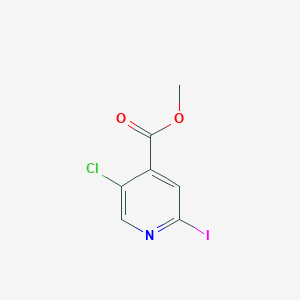
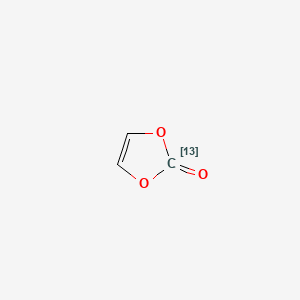
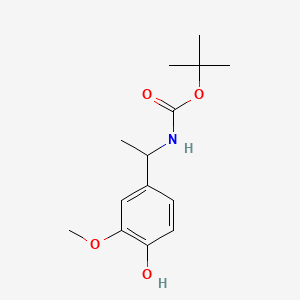
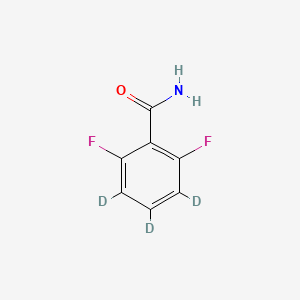
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
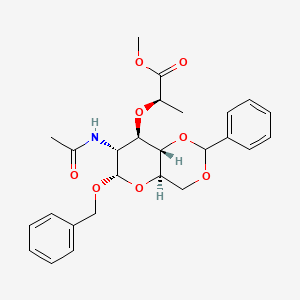
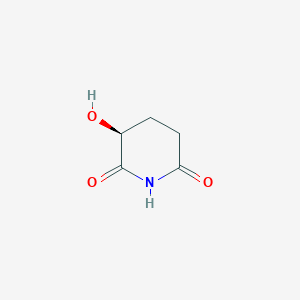
![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
